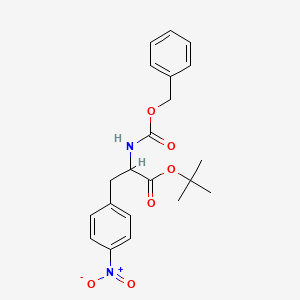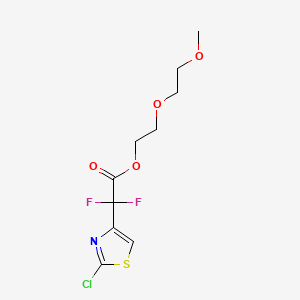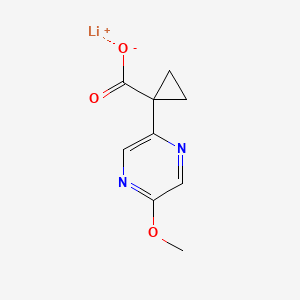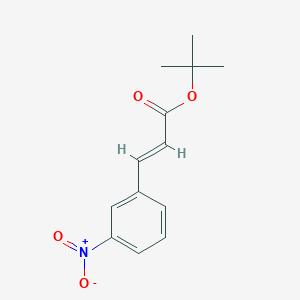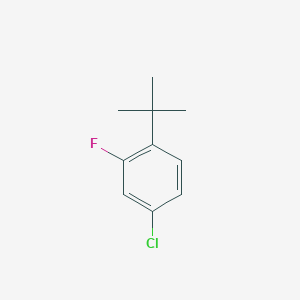
1-(Tert-butyl)-4-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as halobenzenes. This compound features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of tert-butylbenzene. The process typically includes:
Chlorination: Tert-butylbenzene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom.
Fluorination: The chlorinated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: The tert-butyl group can be oxidized to form tert-butyl alcohol or further oxidized to tert-butyl hydroperoxide. Reduction reactions can also occur, leading to the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-(tert-butyl)-4-methoxy-2-fluorobenzene can be formed.
Oxidation Products: Tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-(Tert-butyl)-4-chloro-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development, especially for targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science for developing advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-4-chloro-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity. The halogen atoms (chlorine and fluorine) can participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall activity and selectivity.
Comparison with Similar Compounds
1-(Tert-butyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-(Tert-butyl)-4-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(Tert-butyl)-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior and uses.
1-(Tert-butyl)-2-chloro-4-fluorobenzene: Positional isomer with different substitution patterns, affecting its chemical properties and applications.
The unique combination of tert-butyl, chlorine, and fluorine substituents in this compound imparts distinct characteristics that make it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C10H12ClF |
|---|---|
Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-tert-butyl-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI Key |
OBAZLGMXGSDTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


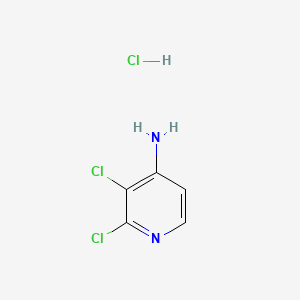

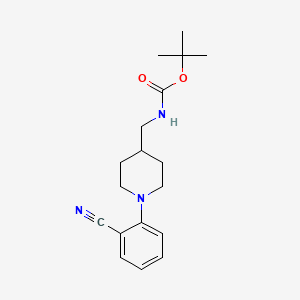
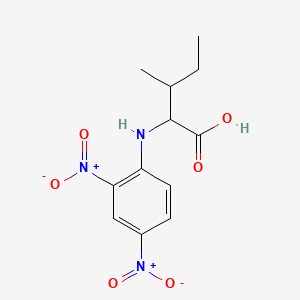
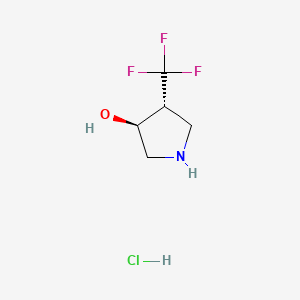
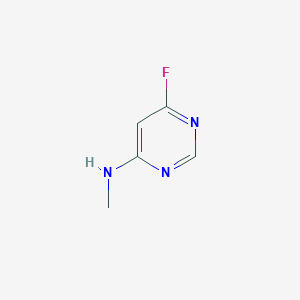
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
